
2-Methyl-1-tetralone-13C6
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Overview
Description
2-Methyl-1-tetralone-¹³C₆ (CAS: 1346601-79-3) is a stable isotope-labeled analog of 2-methyl-1-tetralone, where six carbon atoms are replaced with the ¹³C isotope. This cyclic ketone is structurally characterized by a fused bicyclic system (tetralin backbone) with a methyl substituent at the 2-position and a ketone group at the 1-position. The ¹³C₆ labeling enhances its utility in quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), where isotopic purity minimizes interference from unlabeled species in complex matrices .
Its primary applications include metabolic tracing, pharmacokinetic studies, and environmental monitoring of tetralone derivatives.
Preparation Methods
The preparation of 2-Methyl-1-tetralone involves a synthetic route that includes hydrogen drawing and methylation of 1-tetralone. The process uses methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide as methylation reagents . The reaction conditions are optimized to avoid the need for ultralow temperature reactions and column chromatography, resulting in a high yield of 84.3% .
Chemical Reactions Analysis
2-Methyl-1-tetralone-13C6 undergoes various chemical reactions, including oxidation and hydroxylation. One notable reaction is the aerobic α-hydroxylation in imidazol-based ionic liquids, which produces significant products . The reaction conditions involve the use of 1-alkyl-3-methylimidazolium tetrafluoroborates, and the local polarity in ionic liquids plays a crucial role in influencing the reaction rate .
Scientific Research Applications
Antimalarial Drug Development
One of the primary applications of 2-Methyl-1-tetralone-13C6 is in the synthesis of plasmodione and its derivatives, which exhibit antimalarial activity. Research has shown that this compound can be used as a precursor to synthesize various plasmodione analogs, which are being investigated for their efficacy against malaria parasites. For instance, the synthesis of 13C-labeled plasmodione allows for detailed metabolic studies, aiding in understanding how these compounds interact within biological systems .
Synthesis of Bioactive Compounds
This compound is utilized as a building block for synthesizing other bioactive compounds. Its enantioselective hydrogenation has been explored, leading to products with potential pharmaceutical applications . The compound's reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in drug discovery.
Synthetic Methodologies
The compound serves as a key intermediate in several synthetic routes, particularly those involving Friedel-Crafts reactions and cycloaddition processes. These methodologies exploit the unique properties of this compound to produce complex organic molecules with high yields .
Carbon Isotope Labeling
The incorporation of carbon isotopes like 13C into organic molecules enables researchers to trace metabolic pathways and study drug metabolism more effectively. The use of this compound in such studies provides insights into the pharmacokinetics and dynamics of therapeutic agents .
Plasmodione Metabolism Studies
A notable case study involves the synthesis of 13C-labeled plasmodione derivatives from this compound, which were subjected to metabolic profiling in parasitized red blood cells. The findings indicated that these labeled compounds retained their biological activity while allowing researchers to track their metabolic fate within the host .
Antimicrobial Activity Assessment
Another study evaluated the antimicrobial properties of compounds derived from this compound. The results indicated that certain derivatives exhibited significant activity against various bacterial strains, showcasing the potential for developing new antibiotics based on this scaffold .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Outcomes |
---|---|---|
Antimalarial Research | Precursor for plasmodione synthesis | Enhanced understanding of drug metabolism |
Organic Synthesis | Building block for complex organic molecules | High yields via various synthetic methodologies |
Carbon Isotope Labeling | Tracing metabolic pathways | Insights into pharmacokinetics and dynamics |
Antimicrobial Activity | Evaluation of derived compounds against bacteria | Significant activity against multiple bacterial strains |
Mechanism of Action
The mechanism of action of 2-Methyl-1-tetralone-13C6 involves its interaction with specific molecular targets and pathways. In the context of aerobic α-hydroxylation, the local polarity in ionic liquids affects the activation of the compound, influencing the reaction rate and product formation . The mesoscopic structures in ionic liquids play a crucial role in the distribution and activation of this compound .
Comparison with Similar Compounds
Structural and Isotopic Analogues
The following table summarizes key isotopic standards structurally or functionally related to 2-Methyl-1-tetralone-¹³C₆:
*Note: Exact molecular weight varies with isotopic enrichment.
Key Observations:
Structural Diversity :
- 2-Methyl-1-tetralone-¹³C₆ features a rigid bicyclic structure, contrasting with the linear ketone MIBK-¹³C₆ and the aromatic ester Methyl 4-hydroxybenzoate-¹³C₆. This structural difference impacts solubility and chromatographic behavior.
- Cyclic ketones like 2-methyl-1-tetralone exhibit higher boiling points and lower volatility compared to linear analogs (e.g., MIBK) .
Isotopic Purity and Applications :
- All three compounds are ¹³C₆-labeled, ensuring minimal spectral overlap in MS. However, Methyl 4-hydroxybenzoate-¹³C₆ is standardized at low concentrations (10–50 μg/mL in acetone) for precise calibration in preservative analysis , whereas 2-Methyl-1-tetralone-¹³C₆ is supplied in solid form for flexible reconstitution .
Research Findings and Analytical Utility
Role in Mass Spectrometry
- 2-Methyl-1-tetralone-¹³C₆ : Used as an internal standard for quantifying unlabeled tetralones in environmental samples, leveraging its identical retention time and distinct mass shift .
- MIBK-¹³C₆ : Applied in solvent residue analysis due to its volatility and compatibility with gas chromatography (GC-MS) .
- Methyl 4-hydroxybenzoate-¹³C₆ : Critical for liquid chromatography (LC-MS) assays in food safety, where it corrects matrix effects in parabens quantification .
Stability and Handling
- Cyclic ketones like 2-Methyl-1-tetralone-¹³C₆ are less prone to degradation than linear ketones but require protection from light and moisture. In contrast, MIBK-¹³C₆’s volatility necessitates sealed storage to prevent evaporation .
Biological Activity
2-Methyl-1-tetralone-13C6 is a compound of significant interest in various fields of research due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse scientific literature.
Molecular Formula : C11H12O
Molecular Weight : 160.21 g/mol
CAS Number : 1590-08-5
IUPAC Name : 2-Methyl-1-tetralone
SMILES Notation : CC1CCc2ccccc2C1=O
Antimicrobial Properties
Research has indicated that 2-Methyl-1-tetralone derivatives exhibit antimicrobial activity. In a study evaluating various compounds for their efficacy against bacterial strains, 2-Methyl-1-tetralone showed notable inhibition against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study reported that 2-Methyl-1-tetralone derivatives could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The mechanism of action involves the activation of caspases, leading to programmed cell death .
Synthesis and Derivatives
The synthesis of 2-Methyl-1-tetralone can be achieved through various methods, including:
- Enantioselective Hydrogenation : This method utilizes 1,4-diamine-ruthenium(II) complexes to achieve high enantioselectivity in the hydrogenation process .
- Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate precursors under controlled conditions.
Table of Synthetic Routes
Method | Description |
---|---|
Enantioselective Hydrogenation | Catalyzed by ruthenium complexes for high selectivity |
Condensation Reactions | Involves combining precursors under specific conditions |
Case Study 1: Antimicrobial Screening
In a comprehensive screening of over 300 compounds for antimicrobial activity, 2-Methyl-1-tetralone was identified as one of the top candidates with significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The study highlighted its potential application in developing new antimicrobial agents .
Case Study 2: Cancer Cell Apoptosis
A study focusing on the anticancer effects of various tetralone derivatives found that treatment with 2-Methyl-1-tetralone resulted in a dose-dependent increase in apoptosis markers in human breast cancer cell lines. This suggests its role as a promising lead compound for further anticancer drug development .
The biological activity of 2-Methyl-1-tetralone is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.
- Modulation of Gene Expression : It influences the expression levels of genes associated with cell survival and death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing isotopically labeled 2-Methyl-1-tetralone-¹³C₆, and how do reaction conditions influence isotopic purity?
- Methodological Answer: The synthesis typically involves using ¹³C-labeled precursors (e.g., ¹³C-acetone or ¹³C-benzene derivatives) in Friedel-Crafts acylation or cyclization reactions. Isotopic purity depends on solvent selection (e.g., anhydrous conditions to avoid hydrolysis), catalyst efficiency (e.g., AlCl₃ vs. FeCl₃), and reaction temperature. Post-synthesis purification via column chromatography or recrystallization is critical to minimize unlabeled impurities .
Q. How does isotopic labeling (¹³C₆) affect the compound’s spectroscopic characterization in NMR and mass spectrometry?
- Methodological Answer: ¹³C labeling eliminates splitting from natural-abundance ¹³C signals, simplifying ¹H-NMR interpretation. In ¹³C-NMR, enriched carbons exhibit enhanced signal intensity. For mass spectrometry, the molecular ion cluster shifts by +6 Da, aiding in confirming isotopic incorporation. Calibration with unlabeled analogs is recommended to validate spectral assignments .
Q. What are the best practices for storing 2-Methyl-1-tetralone-¹³C₆ to prevent isotopic exchange or degradation?
- Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Conduct periodic stability tests via GC-MS or HPLC to detect isotopic scrambling or decomposition. Avoid protic solvents (e.g., methanol) that may promote exchange with ambient moisture .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) of 2-Methyl-1-tetralone-¹³C₆ be quantified in catalytic hydrogenation studies, and what mechanistic insights do they provide?
- Methodological Answer: Compare reaction rates of ¹³C₆-labeled vs. unlabeled compounds under identical catalytic conditions (e.g., H₂ pressure, Pd/C catalyst loading). KIEs >1 indicate rate-limiting steps involving C–H bond cleavage. Use Arrhenius plots to differentiate primary (bond-breaking) vs. secondary (steric/electronic) isotope effects. Computational DFT models can corroborate experimental KIE data .
Q. What strategies resolve contradictions in reported reaction yields when using 2-Methyl-1-tetralone-¹³C₆ as a precursor in multi-step syntheses?
- Methodological Answer: Systematically vary parameters such as solvent polarity, catalyst aging, and stoichiometry to identify reproducibility issues. Cross-validate yields via independent methods (e.g., gravimetric analysis vs. NMR integration). Document batch-specific impurities (e.g., residual solvents) that may interfere with downstream reactions .
Q. How can computational modeling optimize the enantioselective synthesis of 2-Methyl-1-tetralone-¹³C₆ derivatives?
- Methodological Answer: Employ molecular docking or transition-state modeling (e.g., Gaussian or ORCA software) to predict chiral catalyst-substrate interactions. Screen asymmetric catalysts (e.g., BINOL-derived phosphoric acids) using virtual libraries. Validate predictions with HPLC chiral stationary phase analysis and compare %ee values across computational/experimental datasets .
Q. What advanced analytical techniques are required to detect and quantify trace isotopic impurities in 2-Methyl-1-tetralone-¹³C₆?
- Methodological Answer: High-resolution LC-MS (Orbitrap or TOF systems) with isotopic pattern deconvolution algorithms can distinguish ¹³C₆ from ¹³C₅ or ¹²C contaminants. Pair with isotope ratio mass spectrometry (IRMS) for absolute quantification. Use certified reference materials (CRMs) for calibration curves .
Q. Methodological Best Practices
- Literature Review : Prioritize primary sources (e.g., Journal of Labelled Compounds and Radiopharmaceuticals) over secondary reviews. Use Boolean search terms like "²-methyl-1-tetralone AND ¹³C synthesis" in PubMed or SciFinder to filter irrelevant results .
- Data Validation : Replicate key findings from literature with unlabeled analogs before scaling up ¹³C₆ experiments. Use internal standards (e.g., deuterated analogs) for quantitative MS workflows .
- Ethical Reporting : Disclose isotopic purity, batch variability, and characterization limits in publications. Adhere to IUPAC guidelines for reporting labeled compounds .
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/i2+1,3+1,4+1,5+1,9+1,10+1 |
InChI Key |
GANIBVZSZGNMNB-PBZDKDNVSA-N |
Isomeric SMILES |
CC1CC[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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